molecular formula C8H17BrClNO2 B567336 2-Carboxyethyl-bromo-choline Ester, Chloride Salt CAS No. 1219417-69-2

2-Carboxyethyl-bromo-choline Ester, Chloride Salt

Cat. No.: B567336
CAS No.: 1219417-69-2
M. Wt: 274.583
InChI Key: AKSHSOYSOPTAKR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt involves the reaction of choline with bromoacetic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at a temperature range of 0-5°C to ensure the stability of the intermediate products. The final product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure controls. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Carboxyethyl-bromo-choline Ester, Chloride Salt undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, resulting in the formation of carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Carboxyethyl-bromo-choline Ester, Chloride Salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Carboxyethyl-bromo-choline Ester, Chloride Salt involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This modification can lead to changes in the activity of enzymes and other biomolecules, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Carboxyethyl-bromo-choline Ester, Chloride Salt is unique due to its specific combination of functional groups, which confer distinct reactivity and solubility properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(3-bromopropanoyloxy)ethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrNO2.ClH/c1-10(2,3)6-7-12-8(11)4-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSHSOYSOPTAKR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCBr.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747295
Record name 2-[(3-Bromopropanoyl)oxy]-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219417-69-2
Record name 2-[(3-Bromopropanoyl)oxy]-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.